Ketone, 4-(2-pyrimidyl)piperazinyl 3,4,5-trimethoxyphenyl

Description

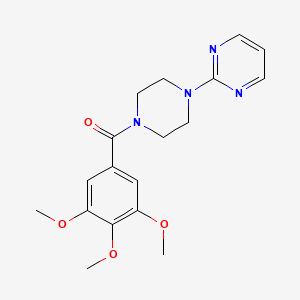

Chemical Structure: The compound, also known as 1-(3,4,5-trimethoxybenzoyl)-4-(2-pyridyl)piperazine, features a piperazine ring substituted with a 2-pyrimidyl group and a 3,4,5-trimethoxyphenyl ketone moiety. Its molecular formula is C₁₉H₂₃N₃O₄, with a molecular weight of 357.45 g/mol .

Properties

IUPAC Name |

(4-pyrimidin-2-ylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4/c1-24-14-11-13(12-15(25-2)16(14)26-3)17(23)21-7-9-22(10-8-21)18-19-5-4-6-20-18/h4-6,11-12H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLSMSIMKAGPTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80217836 | |

| Record name | Ketone, 4-(2-pyrimidyl)piperazinyl 3,4,5-trimethoxyphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67479-04-3 | |

| Record name | Ketone, 4-(2-pyrimidyl)piperazinyl 3,4,5-trimethoxyphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067479043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketone, 4-(2-pyrimidyl)piperazinyl 3,4,5-trimethoxyphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ketone, 4-(2-pyrimidyl)piperazinyl 3,4,5-trimethoxyphenyl typically involves multiple steps. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and catalysts like Ag2CO3 (Silver carbonate) to facilitate the cyclization and subsequent functional group additions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Ketone Formation via Acylation

The ketone group in the compound is likely introduced through acylation of the piperazine nitrogen. Trimethoxybenzoyl chloride reacts with the piperazine-pyrimidine intermediate in the presence of a base (e.g., triethylamine) to form the ketone linkage . Key steps include:

-

Reagents : Trimethoxybenzoyl chloride, piperazine-pyrimidine intermediate, base (e.g., triethylamine).

-

Conditions : Dichloromethane or THF, room temperature.

-

Yield : Moderate to high, depending on reaction efficiency.

Functional Group Reactivity

The compound exhibits reactivity through its ketone and piperazine groups:

-

Ketone : Undergoes nucleophilic addition (e.g., with alcohols or amines) or condensation (e.g., aldol reactions) .

-

Piperazine : Participates in alkylation, acylation, or metalation under basic/acidic conditions .

Key Reaction Data

Biological Activity Studies

While the target compound’s bioactivity is not explicitly detailed, analogous pyrimidine-piperazine derivatives exhibit:

-

Anticancer activity : Inhibition of EGFR phosphorylation and apoptosis induction .

-

Antimicrobial effects : MIC values as low as 0.25–1 μg/mL against Gram-positive bacteria .

-

Enzyme inhibition : Potential modulation of kinase or receptor targets via H-bonding and π–π interactions .

Structural Stability and Reactivity

-

Thermodynamic stability : Enhanced by conjugated π-systems and hydrogen bonding in crystal structures .

-

Reactivity parameters : Global reactivity analysis suggests moderate stability in redox processes .

Comparative Analysis with Structural Analogs

| Compound | Key Features | Reactivity | Applications |

|---|---|---|---|

| Target compound | Pyrimidine-piperazine-trimethoxyphenyl ketone | Nucleophilic addition, coupling | Pharmaceutical lead |

| Pyrimidine derivatives | Pyrimidine core | Electrophilic substitution | Antiviral, anticancer |

| Piperazine derivatives | Flexible nitrogen centers | Alkylation, acylation | CNS disorders, oncology |

Scientific Research Applications

Pharmacological Studies

Ketone derivatives have been extensively studied for their potential as therapeutic agents. The specific compound in focus has shown promise in the following areas:

- Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant-like effects in animal models. The structural features of this ketone may enhance its interaction with serotonin receptors, leading to mood-improving effects .

- Antitumor Activity : Some studies have suggested that compounds with similar structures may possess cytotoxic properties against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for studying neuropharmacological effects:

- Cognitive Enhancement : There is ongoing research into the potential of piperazine derivatives to enhance cognitive functions and memory through modulation of neurotransmitter pathways .

Synthesis and Development

The synthesis of this ketone has been explored in various chemical contexts, focusing on optimizing yield and purity for further applications:

- Synthetic Routes : Different synthetic methodologies have been developed to achieve this compound, including multi-step synthesis involving piperazine and pyrimidine precursors .

Case Studies

Safety and Toxicity

The compound has been classified as moderately toxic when administered intraperitoneally in rodent models, with reported LD50 values indicating a need for caution during handling and experimentation . Proper safety protocols should be followed to mitigate risks associated with exposure.

Mechanism of Action

The mechanism of action of Ketone, 4-(2-pyrimidyl)piperazinyl 3,4,5-trimethoxyphenyl involves its interaction with specific molecular targets. The pyrimidyl and piperazine moieties are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Physicochemical Properties :

- Melting Point: Not explicitly reported, but related analogs (e.g., piperazinyl-thiazolyl derivatives) exhibit melting points ranging from 84°C to 216°C depending on substituents .

- Toxicity : Moderately toxic via intraperitoneal route (mouse LD₅₀: 800 mg/kg) .

- Safety: Classified as a flammable liquid; decomposes to release toxic NOₓ gases .

For example, thiazole-pyrimidine derivatives with the 3,4,5-trimethoxyphenyl group exhibit cytotoxicity against cancer cells (e.g., IC₅₀ < 20 nM in some cases) .

Structural Analogues with Piperazinyl-Ketone Moieties

Key Structural Modifications and Bioactivity Trends

- Piperazine Substituents: 2-Pyrimidyl vs. 2-Thiazolyl: Replacement of pyrimidine with thiazole (as in ) increases lipophilicity (XLogP3-AA: 2.3 vs. Aryl Groups (e.g., p-Methoxyphenyl): Substitution with electron-donating groups (e.g., -OCH₃) improves metabolic stability and binding affinity to targets like acetylcholinesterase (AChE), as seen in TMCA derivatives (IC₅₀: 46.18 µM for AChE inhibition) .

- 3,4,5-Trimethoxyphenyl Core: Critical for Cytotoxicity: Derivatives retaining this group (e.g., curcuminoid MD12a in ) show potent anti-proliferative effects (IC₅₀ < 1 µM in HepG2 cells) due to interactions with tubulin or DNA . Methoxy Group Removal: Substitution with 3,5-dimethoxyphenyl reduces activity (e.g., pyrrolo[2,1-a]phthalazine analogs in ), highlighting the necessity of all three methoxy groups for optimal bioactivity .

Toxicity and Pharmacokinetic Comparisons

- Acute Toxicity: The target compound (LD₅₀: 800 mg/kg) is less toxic than the 1-butanol derivative (LD₅₀: 75 mg/kg, ip in mice), which features a hydroxyl group and additional methoxy substitutions . Thiazole-containing analogs () lack explicit toxicity data but are predicted to have higher hepatic clearance due to sulfur metabolism .

Solubility and Formulation :

- Salt Forms : Dihydrochloride salts (e.g., ) enhance water solubility, a strategy employed in combretastatin A-4 prodrugs (e.g., sodium phosphate salt 1n) to improve bioavailability .

- Melting Points : Higher melting points (e.g., 216°C for compound 4c in ) correlate with crystalline stability, which may influence shelf life and dissolution rates .

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(2-pyrimidyl)piperazinyl 3,4,5-trimethoxyphenyl ketone?

Methodological Answer:

The synthesis can leverage multi-step approaches, including:

- Wittig Reaction: Utilize arylphosphonium ylides to form the ketone backbone via one-pot oxidation of intermediate benzophenones .

- Crossed Aldol-Catalytic Hydrogenation: Combine ketone precursors with pyrimidyl-piperazine intermediates under asymmetric catalysis, followed by hydrogenation to stabilize the structure .

- Copper-Catalyzed Borylation: For stereochemical control, employ Cu(I) catalysts to introduce boron-containing groups at the ketone carbonyl, enabling downstream functionalization of the piperazinyl-pyrimidine moiety .

Basic: How to characterize the structural integrity of this ketone using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy: Analyze - and -NMR to confirm the presence of the trimethoxyphenyl (δ 3.8–4.0 ppm for OCH), pyrimidyl (δ 8.5–9.0 ppm for aromatic protons), and piperazinyl (δ 2.5–3.5 ppm for N–CH) groups .

- IR Spectroscopy: Identify carbonyl stretching vibrations (C=O) at ~1700 cm and aromatic C–N stretches (pyrimidine ring) at ~1600 cm .

- Mass Spectrometry: Confirm molecular weight via high-resolution MS (HRMS) to distinguish between isobaric intermediates .

Advanced: How to resolve contradictions in biological activity data between in vitro and in vivo models?

Methodological Answer:

- Comparative Pharmacokinetic Studies: Assess bioavailability differences using LC-MS/MS to quantify tissue-specific concentrations .

- Metabolite Profiling: Identify active/inactive metabolites via hepatic microsomal assays to explain discrepancies in efficacy .

- Dose-Response Optimization: Use staggered dosing regimens in animal models to align with in vitro IC values, accounting for metabolic clearance .

Advanced: What catalytic strategies improve stereochemical control in synthesizing derivatives?

Methodological Answer:

- Asymmetric Borylation: Apply Cu(I)-chiral ligand complexes (e.g., phosphoramidites) to achieve enantioselective borylation of the ketone, enabling stereocontrol at the piperazinyl-pyrimidine junction .

- Dynamic Kinetic Resolution (DKR): Use enzyme-metal hybrid catalysts to resolve racemic intermediates during multi-step reactions .

Basic: What are the key intermediates in synthesizing this ketone?

Methodological Answer:

Critical intermediates include:

- 3,4,5-Trimethoxybenzoyl Chloride: For ketone backbone formation via Friedel-Crafts acylation.

- 4-(2-Pyrimidyl)piperazine: Synthesized via nucleophilic substitution of 2-chloropyrimidine with piperazine, followed by Boc protection/deprotection for stability .

- Boronic Ester Derivatives: For Suzuki-Miyaura coupling to integrate aromatic and heterocyclic components .

Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?

Methodological Answer:

- Fragment-Based Screening: Replace the pyrimidyl group with substituted pyridines or triazines to assess impact on target binding .

- Trimethoxy Substitution Analysis: Synthesize analogs with mono-, di-, or tri-methoxy variants to evaluate electronic effects on cellular uptake .

- Piperazinyl Flexibility Studies: Introduce conformational constraints (e.g., spirocyclic piperazines) to correlate rigidity with potency .

Basic: How to assess purity and stability under varying storage conditions?

Methodological Answer:

- HPLC-PDA Analysis: Use C18 columns with acetonitrile/water gradients to detect degradation products (e.g., hydrolyzed ketones or oxidized piperazines) .

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and monitor changes via TLC or DSC to identify decomposition thresholds .

Advanced: What strategies address solubility limitations in pharmacological assays?

Methodological Answer:

- Salt Formation: React the free base with HCl or tartaric acid to improve aqueous solubility .

- Co-Solvent Systems: Use DMSO-PEG 400 mixtures (e.g., 10:90 v/v) to enhance dissolution while maintaining cell viability .

- Nanoformulation: Encapsulate the compound in PLGA nanoparticles for sustained release in in vivo models .

Basic: What in vitro models are suitable for initial bioactivity screening?

Methodological Answer:

- Antimicrobial Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .

- Cancer Cell Lines: Use MTT assays on HeLa or MCF-7 cells to evaluate cytotoxic IC values .

Advanced: How to optimize reaction yields in multi-step synthesis?

Methodological Answer:

- One-Pot Sequential Reactions: Combine ketone formation and piperazinyl coupling steps to minimize intermediate isolation losses .

- Microwave-Assisted Synthesis: Reduce reaction times for pyrimidine-piperazine coupling from 12 hours to 30 minutes at 120°C .

- DoE (Design of Experiments): Apply Taguchi or factorial designs to optimize solvent/base combinations (e.g., DMF with KCO vs. THF with EtN) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.